Measurably Lower LogP (2.72) Differentiates 4-Methyl-4-phenylazepane from Key Regioisomeric and Mono-Substituted Azepane Analogs
4-Methyl-4-phenylazepane exhibits a calculated LogP of 2.72 . In contrast, the close analog 4-phenylazepane (lacking the 4-methyl group) shows LogP values ranging from 2.52 to 3.67 depending on the prediction method [1], while the regioisomer 2-(4-methylphenyl)azepane displays LogP of 3.20 (Chemscene) and XLogP3 of 2.9 (PubChem) . This places the target compound 0.2–0.5 log units lower than its closest regioisomer and 0.2–0.9 units lower than 4-phenylazepane, indicating a meaningfully distinct lipophilicity profile for membrane partitioning and CNS penetration predictions.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.72 (LeYan) |
| Comparator Or Baseline | 4-Phenylazepane: LogP 2.52–3.67 (Chembase/ChemSpider); 2-(4-Methylphenyl)azepane: LogP 3.20 (Chemscene), XLogP3 2.9 (PubChem/Kuujia) |
| Quantified Difference | ΔLogP = –0.2 to –0.9 (target compound is less lipophilic than all major comparators) |
| Conditions | Calculated LogP values using different algorithms (LeYan, Chembase JChem, ACD/LogP, XLogP3). All values for free base forms. |
Why This Matters
A LogP difference of 0.5 units can translate to a ~3-fold change in partition coefficient, directly impacting membrane permeability, tissue distribution, and metabolic clearance predictions—making blind substitution of analogs unreliable without re-optimization of the ADME profile.
- [1] Chembase, 4-Phenylazepane hydrochloride, LogP 2.5228794; ChemSpider, 4-Phenylazepane (CAS 7500-40-5), ACD/LogP 3.27. View Source
